molecular formula C9H11IN2O4S B14053612 3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid CAS No. 2055841-49-9

3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid

Cat. No.: B14053612
CAS No.: 2055841-49-9
M. Wt: 370.17 g/mol
InChI Key: TXRCBZQJCNBRID-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, an iodine atom, and a carboxylic acid group on an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino-substituted isothiazole derivative .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The iodine atom and carboxylic acid group also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid is unique due to its combination of a Boc-protected amino group, an iodine atom, and a carboxylic acid group on an isothiazole ring.

Properties

CAS No.

2055841-49-9

Molecular Formula

C9H11IN2O4S

Molecular Weight

370.17 g/mol

IUPAC Name

4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H11IN2O4S/c1-9(2,3)16-8(15)11-6-4(10)5(7(13)14)17-12-6/h1-3H3,(H,13,14)(H,11,12,15)

InChI Key

TXRCBZQJCNBRID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NSC(=C1I)C(=O)O

Origin of Product

United States

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